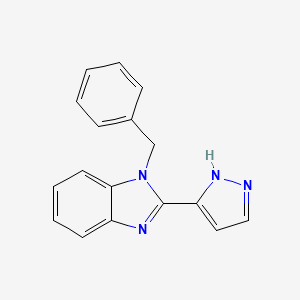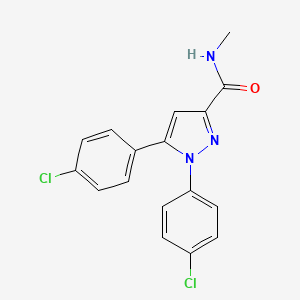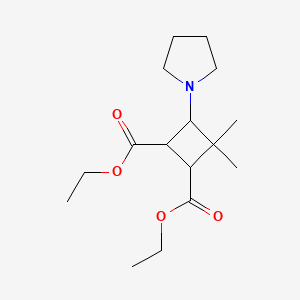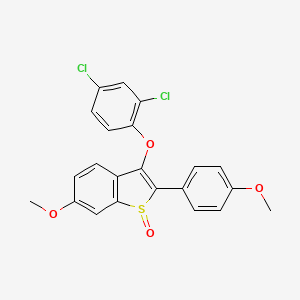
1-(2-bromo-4-nitrophenyl)-1H-imidazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves a three-step process, resulting in an overall yield of approximately 86%. Unfortunately, I don’t have specific details on the synthetic steps, but it’s essential to explore relevant literature for a more in-depth understanding .
Molecular Structure Analysis
The molecular structure of 1-(2-bromo-4-nitrophenyl)-1H-imidazole consists of a phenyl ring with a bromine atom at position 2 and a nitro group at position 4. The imidazole ring is fused to this phenyl moiety. The compound’s IUPAC name is 1-(2-bromo-4-nitrophenyl)ethanone .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
1-(2-bromo-4-nitrophenyl)-1H-imidazole has been investigated for its potential as an antimicrobial agent. A study by Narwal et al. (2012) synthesized various derivatives of imidazole, including this compound, and tested them for antimicrobial activities. These derivatives showed promise in inhibiting the growth of Candida albicans, indicating their potential utility in clinical medicine as antimicrobial agents (Narwal et al., 2012).
Inhibition of Aldehyde Dehydrogenase
Another important application of this compound is its inhibitory effect on aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. Klink et al. (1985) synthesized 2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole (nitrefazole), a drug which demonstrates strong and long-lasting inhibition of this enzyme. This research highlights the potential use of imidazole derivatives in studying alcohol metabolism (Klink, Pachler, & Gottschlich, 1985).
Spectroscopic and Computational Studies
The compound has been the subject of various spectroscopic and computational studies. For instance, Datta et al. (2016) conducted a study on 2-(4-nitrophenyl)-1H-benzo[d]imidazole, examining its electrochemical reduction and interaction with surfactants through spectroscopic methods. These kinds of studies are crucial for understanding the chemical behavior of imidazole derivatives in different environments (Datta, Roy, Mondal, & Guin, 2016).
Thermochemical Properties
Research by Emel’yanenko et al. (2017) focused on the thermochemical properties of various 1-(R-phenyl)-1H-imidazoles, including this compound. They measured vapor pressures and derived standard enthalpies of vaporization, contributing to the understanding of the physical properties of these compounds (Emel’yanenko, Kaliner, Strassner, & Verevkin, 2017).
Corrosion Inhibition
In the field of material science, studies have explored the use of imidazole derivatives as corrosion inhibitors. Singh et al. (2017) examined the effectiveness of different imidazole derivatives, including 2-(4-nitrophenyl)-4,5-diphenyl-imidazole, in preventing corrosion of steel in corrosive environments. This research is significant for industrial applications where corrosion resistance is crucial (Singh, Ansari, Kumar, Liu, Songsong, & Lin, 2017).
Eigenschaften
IUPAC Name |
1-(2-bromo-4-nitrophenyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-8-5-7(13(14)15)1-2-9(8)12-4-3-11-6-12/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVBYJRSYIKNJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}benzenecarboxamide](/img/structure/B3037221.png)




![{2-[(4-chlorobenzyl)sulfinyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B3037232.png)
methanone](/img/structure/B3037233.png)




![2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B3037240.png)
![4-benzoyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B3037241.png)
![5-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2-thiol](/img/structure/B3037244.png)